molecular formula C10H8F6 B3113688 1,4-Bis-(2,2,2-trifluoroethyl)benzene CAS No. 197312-66-6

1,4-Bis-(2,2,2-trifluoroethyl)benzene

Cat. No.: B3113688
CAS No.: 197312-66-6
M. Wt: 242.16 g/mol
InChI Key: GSYBAEIKSZUHJR-UHFFFAOYSA-N
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Description

1,4-Bis-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C10H8F6. It is characterized by the presence of two trifluoroethyl groups attached to a benzene ring at the 1 and 4 positions. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Scientific Research Applications

1,4-Bis-(2,2,2-trifluoroethyl)benzene has a wide range of applications in scientific research:

Safety and Hazards

1,4-Bis(trifluoromethyl)benzene is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis-(2,2,2-trifluoroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of paradibromobenzene or para-dihydroxybenzene with a compound of the formula CF3CH2O-A, where A is -SO2CF3 or an alkali metal . This reaction typically requires the presence of a Lewis acid catalyst and is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 1,4-Bis-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets and pathways within a system. The trifluoroethyl groups can influence the compound’s reactivity and interactions with other molecules, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis-(2,2,2-trifluoroethyl)benzene is unique due to the presence of two trifluoroethyl groups at specific positions on the benzene ring. This structural arrangement imparts distinct chemical properties, making it valuable for specific applications that require high stability and reactivity .

Properties

IUPAC Name

1,4-bis(2,2,2-trifluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6/c11-9(12,13)5-7-1-2-8(4-3-7)6-10(14,15)16/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYBAEIKSZUHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(F)(F)F)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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